SHP2 Allosteric Inhibition: 5.1-Fold Superior Potency Over a Structurally Related Compound in the Same Patent Series
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1, CHEMBL5189486) demonstrates an IC50 of 811 nM for allosteric inhibition of wild-type human SHP2 (residues 1–535) [1]. In direct head-to-head comparison under identical assay conditions (DiFMUP and 2p-IRS1 peptide substrates, 1 hr preincubation), a second compound from the same patent series (CHEMBL5202683) exhibits an IC50 of 4,130 nM [2]. This represents a 5.1-fold potency advantage for the 4-oxy piperidine pyrazine derivative. Both compounds share a core heterocyclic scaffold but diverge in the specific substitution pattern, establishing that the 5-methylthiophene-2-sulfonyl-4-piperidinyloxy-pyrazine architecture is a key determinant of enhanced SHP2 engagement within this chemotype.
| Evidence Dimension | SHP2 allosteric inhibition potency (IC50) against wild-type human enzyme |
|---|---|
| Target Compound Data | IC50 = 811 nM (CHEMBL5189486 / CAS 1448134-39-1) |
| Comparator Or Baseline | IC50 = 4,130 nM (CHEMBL5202683, a structurally related heterocyclic derivative from the same patent family WO2018172984A1) |
| Quantified Difference | 5.1-fold more potent (813 nM vs. 4,130 nM; Δ = 3,319 nM lower IC50) |
| Conditions | Allosteric inhibition assay using wild-type human SHP2 (residues 1–535), DiFMUP and 2p-IRS1 peptide as substrates, 1 hr preincubation. Data from Zhengzhou University, curated by ChEMBL and deposited in BindingDB June 23, 2023. |
Why This Matters
For researchers procuring SHP2 inhibitor tool compounds or screening candidates, a 5.1-fold difference in IC50 under identical assay conditions translates to meaningfully lower compound consumption in cellular assays, reduced solvent exposure, and greater assay signal window at equivalent concentrations.
- [1] BindingDB BDBM50599788 (CHEMBL5189486). IC50 = 811 nM. Allosteric inhibition of wild-type human SHP2 (1–535 residues) using DiFMUP and 2p-IRS1 peptide substrates, 1 hr preincubation. Deposited June 23, 2023. View Source
- [2] BindingDB BDBM50599799 (CHEMBL5202683). IC50 = 4.13E+3 nM. Allosteric inhibition of wild-type human SHP2 (1–535 residues) using DiFMUP and 2p-IRS1 peptide substrates, 1 hr preincubation. Deposited June 23, 2023; same assay system and curator as BDBM50599788. View Source
